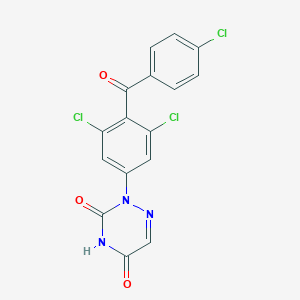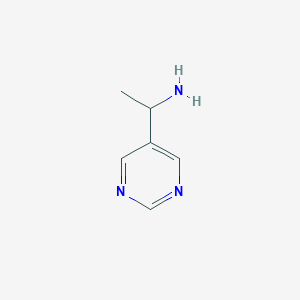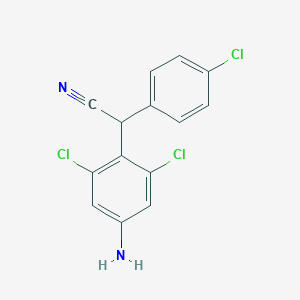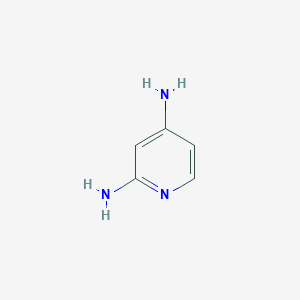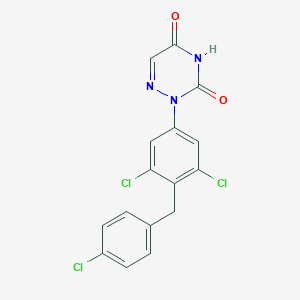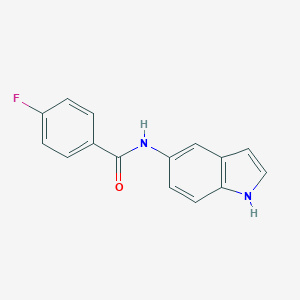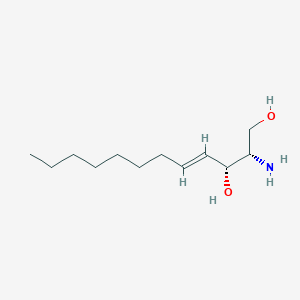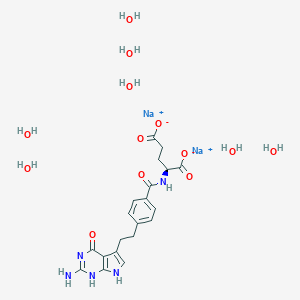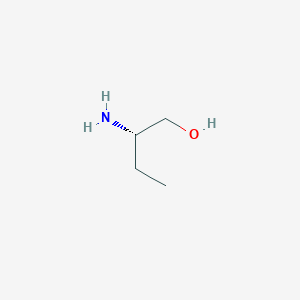
(S)-2-aminobutan-1-ol
概要
説明
(S)-2-aminobutan-1-ol, also known as SABOL, is an organic compound with a molecular formula of C4H11NO. It is a chiral secondary amine, meaning it contains an asymmetric carbon atom and can exist in two different forms, known as enantiomers. SABOL is a versatile and useful compound with a wide range of applications in the field of organic chemistry, biochemistry, and pharmaceuticals.
科学的研究の応用
- Summary : Quantum computing is a field that uses quantum-mechanical phenomena to perform computation. (S)-2-aminobutan-1-ol could potentially be used in the development of quantum algorithms .
- Methods : The specific methods of application would depend on the type of quantum algorithm being developed. This could involve using the compound in the creation of qubits, the basic units of quantum information .
- Results : The outcomes of such applications could include the development of more efficient quantum algorithms, potentially leading to significant advancements in the field of quantum computing .
- Summary : Biomaterials are substances that have been engineered to interact with biological systems for a medical purpose. (S)-2-aminobutan-1-ol could potentially be used in the development of new biomaterials .
- Methods : The compound could be used in various synthesis strategies based on supramolecular chemistry, or in the functionalization of existing biomaterials .
- Results : The use of (S)-2-aminobutan-1-ol in this field could lead to the development of novel biomaterials with improved properties, such as enhanced biocompatibility or reduced adverse effects .
- Summary : CAD is the use of computers to aid in the creation, modification, analysis, or optimization of a design. (S)-2-aminobutan-1-ol could potentially be used in the development of new CAD software .
- Methods : The compound could be used in the development of algorithms for CAD software, potentially improving the software’s performance or capabilities .
- Results : The outcomes of such applications could include more efficient or capable CAD software, potentially leading to advancements in fields such as engineering or architecture .
Quantum Computing
Biomaterials
Computer-Aided Design (CAD)
- Summary : Entrepreneurship is the process of designing, launching and running a new business. (S)-2-aminobutan-1-ol could potentially be used in the development of new businesses .
- Methods : The compound could be used in various strategies based on its properties, or in the functionalization of existing businesses .
- Results : The use of (S)-2-aminobutan-1-ol in this field could lead to the development of novel businesses with improved properties, such as enhanced profitability or reduced adverse effects .
- Summary : Application software is a computer program designed to carry out a specific task other than one relating to the operation of the computer itself . (S)-2-aminobutan-1-ol could potentially be used in the development of new application software .
- Methods : The compound could be used in the development of algorithms for application software, potentially improving the software’s performance or capabilities .
- Results : The outcomes of such applications could include more efficient or capable application software, potentially leading to advancements in fields such as engineering or architecture .
- Summary : Nanotechnology is the manipulation of matter on an atomic, molecular, and supramolecular scale. (S)-2-aminobutan-1-ol could potentially be used in the development of new nanotechnologies .
- Methods : The compound could be used in various synthesis strategies based on its properties, or in the functionalization of existing nanotechnologies .
- Results : The use of (S)-2-aminobutan-1-ol in this field could lead to the development of novel nanotechnologies with improved properties, such as enhanced efficiency or reduced adverse effects .
Entrepreneurship
Application Software
Nanotechnology
特性
IUPAC Name |
(2S)-2-aminobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBPETKZIGVZRE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-aminobutan-1-ol | |
CAS RN |
5856-62-2 | |
| Record name | (+)-2-Amino-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-butanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2-amino-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1-BUTANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98JEM4YEBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

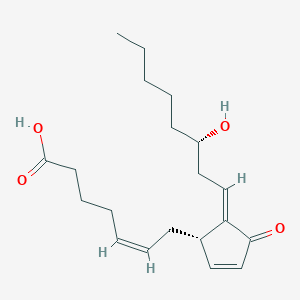
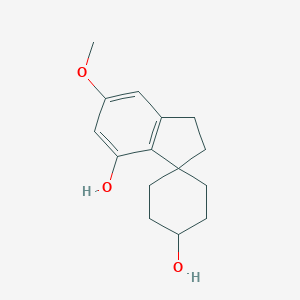
![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)
![3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-](/img/structure/B32016.png)
